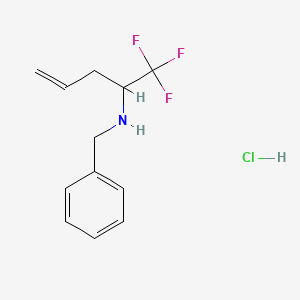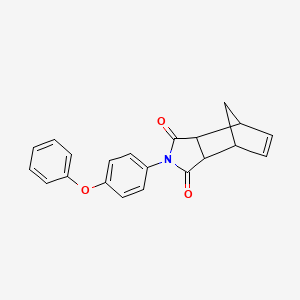
N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride: is an organic compound with the molecular formula C12H14F3N It is a derivative of amine and contains a trifluoromethyl group, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride typically involves the reaction of benzylamine with a trifluoromethylated alkene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride is used as a building block in organic synthesis. Its unique trifluoromethyl group makes it valuable for the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic applications. Its trifluoromethyl group can enhance the pharmacokinetic properties of drug candidates, making it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action may include enzyme inhibition, receptor modulation, and interaction with cellular signaling pathways.
Comparación Con Compuestos Similares
- N-Benzyl-1,1,1-trifluoro-4-penten-2-amine
- N-Benzyl-1,1,1-trifluoro-4-penten-2-amine acetate
- N-Benzyl-1,1,1-trifluoro-4-penten-2-amine sulfate
Comparison: N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H15ClF3N |
|---|---|
Peso molecular |
265.70 g/mol |
Nombre IUPAC |
N-benzyl-1,1,1-trifluoropent-4-en-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14F3N.ClH/c1-2-6-11(12(13,14)15)16-9-10-7-4-3-5-8-10;/h2-5,7-8,11,16H,1,6,9H2;1H |
Clave InChI |
KMTMVNMKNGJRRK-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C(F)(F)F)NCC1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12451638.png)
![9-(4-fluorophenyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione](/img/structure/B12451640.png)
![3-phenyl-10-propanoyl-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12451644.png)

![N,N'-bis(4-chloro-3-methylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12451659.png)

![1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone](/img/structure/B12451676.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12451685.png)
![1-(4-Chlorophenyl)-3-{[2-(4-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B12451704.png)
![1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12451707.png)
![ethyl [(3Z)-3-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12451710.png)
![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12451714.png)

